molecular formula C15H24N2O4S B4117094 N~1~-(3-ethoxypropyl)-N~2~-[(4-methylphenyl)sulfonyl]alaninamide

N~1~-(3-ethoxypropyl)-N~2~-[(4-methylphenyl)sulfonyl]alaninamide

Cat. No. B4117094
M. Wt: 328.4 g/mol
InChI Key: OWSMHZJYNMJKKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-(3-ethoxypropyl)-N~2~-[(4-methylphenyl)sulfonyl]alaninamide, also known as EMA401, is a small molecule drug that has shown potential in treating chronic pain. It was first synthesized in 2008 and has since been the subject of numerous scientific studies. In

Mechanism of Action

The exact mechanism of action of N~1~-(3-ethoxypropyl)-N~2~-[(4-methylphenyl)sulfonyl]alaninamide is not fully understood. However, it is thought to work by blocking the activity of the angiotensin II type 2 receptor (AT2R). AT2R is involved in the development and maintenance of neuropathic pain. By blocking its activity, this compound may reduce pain sensitivity.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In preclinical models, it has been shown to reduce pain sensitivity and inflammation. Clinical trials have also shown improvements in pain scores and quality of life measures in patients with chronic pain.

Advantages and Limitations for Lab Experiments

N~1~-(3-ethoxypropyl)-N~2~-[(4-methylphenyl)sulfonyl]alaninamide has a number of advantages for lab experiments. It is a small molecule drug that is relatively easy to synthesize. It has also been shown to be effective in preclinical models of neuropathic pain. However, there are also limitations to using this compound in lab experiments. It has a relatively short half-life, which may make dosing and administration challenging. It also has a narrow therapeutic window, which may limit its usefulness in certain applications.

Future Directions

There are a number of future directions for research on N~1~-(3-ethoxypropyl)-N~2~-[(4-methylphenyl)sulfonyl]alaninamide. One area of interest is in exploring its potential for treating other types of chronic pain, such as fibromyalgia and diabetic neuropathy. Another area of interest is in understanding its mechanism of action in more detail. This may lead to the development of more targeted and effective treatments for chronic pain. Finally, there is also interest in exploring the potential use of this compound in combination with other drugs, such as opioids, to enhance their effectiveness and reduce side effects.

Scientific Research Applications

N~1~-(3-ethoxypropyl)-N~2~-[(4-methylphenyl)sulfonyl]alaninamide has been the subject of numerous scientific studies, particularly in the field of chronic pain. It has been shown to be effective in treating neuropathic pain in preclinical models. Clinical trials have also shown promising results in treating post-herpetic neuralgia and chemotherapy-induced peripheral neuropathy.

properties

IUPAC Name

N-(3-ethoxypropyl)-2-[(4-methylphenyl)sulfonylamino]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O4S/c1-4-21-11-5-10-16-15(18)13(3)17-22(19,20)14-8-6-12(2)7-9-14/h6-9,13,17H,4-5,10-11H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWSMHZJYNMJKKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNC(=O)C(C)NS(=O)(=O)C1=CC=C(C=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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